5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, also known as EFPCA, is a carboxylic acid that is used in various scientific research applications. EFPCA is a fluorinated triazole compound that is used in the synthesis of various compounds and is also used as a reagent in various biochemical and physiological studies. EFPCA has been found to be useful in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates : Research by Khomenko et al. (2016) shows the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, highlighting their importance as building blocks in organic synthesis.
Development of Antimicrobial Agents : Başoğlu et al. (2013) describe the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, incorporating 1,2,4-triazole, and investigating their antimicrobial activities. This research showcases the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Herbicide Development : Fan et al. (2015) utilized a derivative in the synthesis of the herbicide carfentrazone-ethyl, demonstrating a new synthetic method with advantages such as mild conditions and atom economy (Fan et al., 2015).
Molecular Interactions and Structural Analysis
Tetrel Bonding Interactions : Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including a study on π-hole tetrel bonding interactions, offering insights into molecular interactions and structure (Ahmed et al., 2020).
Antimicrobial Activity of Triazol-3-one Derivatives : Research by Fandaklı et al. (2012) on ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates demonstrates their potential antimicrobial activity, contributing to the field of medicinal chemistry (Fandaklı et al., 2012).
Crystallography and Molecular Structures
X-ray Crystallography : Jing (2008) conducted X-ray diffraction analysis on a related triazole compound, providing valuable data for understanding the crystal structure and molecular arrangements (Jing, 2008).
Crystal Structures of Triazole Derivatives : Yeong et al. (2018) synthesized and analyzed the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of strong hydrogen bonds in crystal packing (Yeong et al., 2018).
properties
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQOEGKCZGHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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